Cas no 1095245-34-3 (N-(Butan-2-yl)-1-(2-cyanophenyl)-N-methylmethanesulfonamide)

N-(Butan-2-yl)-1-(2-cyanophenyl)-N-methylmethanesulfonamide 化学的及び物理的性質
名前と識別子
-
- Z409207070
- N-(butan-2-yl)-1-(2-cyanophenyl)-N-methylmethanesulfonamide
- CS-0224119
- 1095245-34-3
- AKOS009419112
- N-butan-2-yl-1-(2-cyanophenyl)-N-methylmethanesulfonamide
- EN300-117862
- Benzenemethanesulfonamide, 2-cyano-N-methyl-N-(1-methylpropyl)-
- N-(Butan-2-yl)-1-(2-cyanophenyl)-N-methylmethanesulfonamide
-
- インチ: 1S/C13H18N2O2S/c1-4-11(2)15(3)18(16,17)10-13-8-6-5-7-12(13)9-14/h5-8,11H,4,10H2,1-3H3
- InChIKey: OUYYITNOCRYJFN-UHFFFAOYSA-N
- ほほえんだ: S(CC1C=CC=CC=1C#N)(N(C)C(C)CC)(=O)=O
計算された属性
- せいみつぶんしりょう: 266.10889899g/mol
- どういたいしつりょう: 266.10889899g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 5
- 複雑さ: 404
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 69.6Ų
N-(Butan-2-yl)-1-(2-cyanophenyl)-N-methylmethanesulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-117862-5.0g |
N-(butan-2-yl)-1-(2-cyanophenyl)-N-methylmethanesulfonamide |
1095245-34-3 | 95% | 5.0g |
$2858.0 | 2023-02-18 | |
Enamine | EN300-117862-0.5g |
N-(butan-2-yl)-1-(2-cyanophenyl)-N-methylmethanesulfonamide |
1095245-34-3 | 95% | 0.5g |
$768.0 | 2023-11-13 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1294789-100mg |
n-(Butan-2-yl)-1-(2-cyanophenyl)-n-methylmethanesulfonamide |
1095245-34-3 | 95% | 100mg |
¥9234.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1294789-500mg |
n-(Butan-2-yl)-1-(2-cyanophenyl)-n-methylmethanesulfonamide |
1095245-34-3 | 95% | 500mg |
¥19353.00 | 2024-08-09 | |
TRC | B812010-10mg |
N-(Butan-2-yl)-1-(2-cyanophenyl)-N-methylmethanesulfonamide |
1095245-34-3 | 10mg |
$ 70.00 | 2022-06-06 | ||
Enamine | EN300-117862-0.05g |
N-(butan-2-yl)-1-(2-cyanophenyl)-N-methylmethanesulfonamide |
1095245-34-3 | 95% | 0.05g |
$229.0 | 2023-11-13 | |
Enamine | EN300-117862-0.25g |
N-(butan-2-yl)-1-(2-cyanophenyl)-N-methylmethanesulfonamide |
1095245-34-3 | 95% | 0.25g |
$487.0 | 2023-11-13 | |
Enamine | EN300-117862-50mg |
N-(butan-2-yl)-1-(2-cyanophenyl)-N-methylmethanesulfonamide |
1095245-34-3 | 95.0% | 50mg |
$229.0 | 2023-10-03 | |
Enamine | EN300-117862-100mg |
N-(butan-2-yl)-1-(2-cyanophenyl)-N-methylmethanesulfonamide |
1095245-34-3 | 95.0% | 100mg |
$342.0 | 2023-10-03 | |
Enamine | EN300-117862-500mg |
N-(butan-2-yl)-1-(2-cyanophenyl)-N-methylmethanesulfonamide |
1095245-34-3 | 95.0% | 500mg |
$768.0 | 2023-10-03 |
N-(Butan-2-yl)-1-(2-cyanophenyl)-N-methylmethanesulfonamide 関連文献
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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2. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
N-(Butan-2-yl)-1-(2-cyanophenyl)-N-methylmethanesulfonamideに関する追加情報
Professional Introduction to N-(Butan-2-yl)-1-(2-cyanophenyl)-N-methylmethanesulfonamide (CAS No. 1095245-34-3)
N-(Butan-2-yl)-1-(2-cyanophenyl)-N-methylmethanesulfonamide, a compound with the CAS number 1095245-34-3, represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural and functional properties, has garnered considerable attention in recent years due to its potential applications in drug discovery and development. The molecular structure of this compound features a combination of a butyl group, a cyanophenyl moiety, and a methylsulfonamide group, which collectively contribute to its distinctive chemical behavior and biological activity.
The N-(Butan-2-yl)-1-(2-cyanophenyl)-N-methylmethanesulfonamide molecule exhibits a high degree of complexity, which makes it an intriguing subject for further study. The presence of the cyanophenyl group, in particular, has been associated with various pharmacological effects, including anti-inflammatory and analgesic properties. This has led to extensive research into its potential as a lead compound for the development of novel therapeutic agents. The methylsulfonamide moiety further enhances the compound's pharmacological profile by contributing to its solubility and bioavailability, making it more suitable for oral administration.
Recent studies have highlighted the importance of this compound in the context of modern drug design. The structural features of N-(Butan-2-yl)-1-(2-cyanophenyl)-N-methylmethanesulfonamide have been leveraged to develop derivatives with enhanced efficacy and reduced side effects. For instance, modifications to the butyl group have been shown to improve binding affinity to target enzymes, while alterations to the cyanophenyl moiety have led to increased selectivity. These findings underscore the compound's versatility and its potential as a foundation for future drug development.
The pharmaceutical industry has been particularly interested in exploring the therapeutic potential of N-(Butan-2-yl)-1-(2-cyanophenyl)-N-methylmethanesulfonamide in various disease models. Preclinical studies have demonstrated promising results in terms of its ability to modulate inflammatory pathways and pain perception. The compound's interaction with specific receptors and enzymes has been thoroughly investigated, providing valuable insights into its mechanism of action. These studies have not only validated its potential as a therapeutic agent but also identified key areas for further optimization.
In addition to its pharmaceutical applications, N-(Butan-2-yl)-1-(2-cyanophenyl)-N-methylmethanesulfonamide has shown promise in other areas of research. Its unique chemical properties make it a valuable tool for studying molecular interactions and developing new analytical techniques. Researchers have utilized this compound in high-throughput screening assays to identify novel drug candidates rapidly and efficiently. The compound's stability under various conditions has also made it suitable for use in long-term experiments, providing reliable data for mechanistic studies.
The synthesis of N-(Butan-2-yl)-1-(2-cyanophenyl)-N-methylmethanesulfonamide involves a multi-step process that requires precise control over reaction conditions. Advanced synthetic methodologies have been employed to ensure high yield and purity, which are critical for pharmaceutical applications. The use of catalysts and chiral auxiliaries has further refined the synthesis process, allowing for the production of enantiomerically pure compounds when necessary. These advancements have not only improved the efficiency of producing this compound but also opened up new possibilities for its application in asymmetric synthesis.
The regulatory landscape surrounding the use of N-(Butan-2-yl)-1-(2-cyanophenyl)-N-methylmethanesulfonamide is another area that has seen significant developments. Regulatory agencies have implemented stringent guidelines to ensure the safe handling and use of this compound in both research and industrial settings. These guidelines cover aspects such as storage, transportation, and disposal, ensuring that potential risks are minimized. Compliance with these regulations is essential for maintaining high standards in pharmaceutical research and development.
Looking ahead, the future prospects for N-(Butan-2-yl)-1-(2-cyanophenyl)-N-methylmethanesulfonamide are promising. Ongoing research efforts are focused on expanding its therapeutic applications and exploring new synthetic pathways. Collaborative initiatives between academic institutions and pharmaceutical companies are expected to accelerate progress in this field. The integration of computational modeling and artificial intelligence into drug discovery processes is also likely to play a significant role in optimizing the properties of this compound further.
In conclusion, N-(Butan-2-yl)-1-(2-cyanophenyl)-N-methylmethanesulfonamide (CAS No. 1095245-34-3) represents a compelling example of how structural complexity can be leveraged to develop innovative therapeutic agents. Its unique combination of pharmacological properties and synthetic accessibility makes it a valuable asset in modern drug discovery. As research continues to uncover new applications and refine synthetic methodologies, this compound is poised to make significant contributions to the field of medicinal chemistry.
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